4-Amino-N-(4-methoxyphenyl)benzenesulfonamide 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 19837-74-2
VCID: VC20750628
InChI: InChI=1S/C13H14N2O3S/c1-18-12-6-4-11(5-7-12)15-19(16,17)13-8-2-10(14)3-9-13/h2-9,15H,14H2,1H3
SMILES: COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Molecular Formula: C13H14N2O3S
Molecular Weight: 278.33 g/mol

4-Amino-N-(4-methoxyphenyl)benzenesulfonamide

CAS No.: 19837-74-2

Cat. No.: VC20750628

Molecular Formula: C13H14N2O3S

Molecular Weight: 278.33 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-N-(4-methoxyphenyl)benzenesulfonamide - 19837-74-2

Specification

CAS No. 19837-74-2
Molecular Formula C13H14N2O3S
Molecular Weight 278.33 g/mol
IUPAC Name 4-amino-N-(4-methoxyphenyl)benzenesulfonamide
Standard InChI InChI=1S/C13H14N2O3S/c1-18-12-6-4-11(5-7-12)15-19(16,17)13-8-2-10(14)3-9-13/h2-9,15H,14H2,1H3
Standard InChI Key PKCILPHWDZXVQT-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Canonical SMILES COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Introduction

Chemical Structure and Properties

Structural Features

4-Amino-N-(4-methoxyphenyl)benzenesulfonamide consists of two phenyl rings connected through a sulfonamide linkage. The compound contains several key functional groups:

  • A sulfonamide group (-SO2NH-) connecting the two aromatic rings

  • A primary amino group (-NH2) at the para position of one phenyl ring

  • A methoxy group (-OCH3) at the para position of the second phenyl ring

The molecule's structure provides multiple sites for hydrogen bonding interactions through the sulfonamide nitrogen, the primary amino group, and the oxygen atoms. These structural features contribute to the compound's potential biological activity and its physical properties.

Physical and Chemical Properties

4-Amino-N-(4-methoxyphenyl)benzenesulfonamide presents as a solid at room temperature with specific physical properties that influence its handling and applications. Table 1 summarizes the key physicochemical properties of this compound.

Table 1: Physicochemical Properties of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide

PropertyValueSource
CAS Number19837-74-2
Molecular FormulaC13H14N2O3S
Molecular Weight278.33 g/mol
Melting Point195-197 °C
Boiling Point477.4±55.0 °C (Predicted)
Density1.358±0.06 g/cm³ (Predicted)
pKa9.50±0.10 (Predicted)
Physical AppearanceSolid at room temperature
SolubilityModerate in polar solvents (due to -NH2 and -SO2NH- groups)
Hazard ClassificationXi (Irritant)

The predicted pKa value of 9.50±0.10 indicates the compound's acid-base behavior, which influences its solubility in different pH environments and potential interactions with biological targets . The relatively high melting point (195-197 °C) suggests strong intermolecular forces in the solid state, likely due to hydrogen bonding between the amino and sulfonamide groups .

Synthesis Methods

Related Synthetic Methodologies

Search result describes the synthesis of N-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide derivatives, which share structural similarities with our compound of interest. The synthesis involved:

  • Condensation of benzenesulfochlorine with 4-aminobenzoic acid

  • Esterification of the resulting acid

  • Conversion of the ester to a hydrazide

  • Further transformations to obtain the final products

Search result discusses the synthesis of various benzenesulfonamide derivatives, including:

  • Preparation of diethyl 4-aminophenylsulfonylcarbonimidodithioate from 4-aminobenzene-1-sulfonamide

  • Reaction with acrylic acid to form N-substituted-β-alanine derivatives

  • Various subsequent transformations to introduce different functional groups

These synthetic approaches could potentially be adapted for the synthesis of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide, with appropriate modifications to introduce the required functional groups at the correct positions.

Biological Activity and Applications

Structure-Activity Relationships

The biological activity of sulfonamide compounds often depends on their specific structural features. In the case of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide:

  • The sulfonamide group (SO2NH) is critical for interaction with target enzymes, particularly for binding to the zinc ion in carbonic anhydrases

  • The amino group (-NH2) can participate in hydrogen bonding with target proteins

  • The methoxy group (-OCH3) may influence the compound's lipophilicity and electronic properties, potentially affecting its pharmacokinetic profile and target interactions

Search result indicates that in studies of related compounds, "4-substituted diazobenzenesulfonamides were more potent CA binders than N-aryl-β-alanine derivatives," suggesting that the nature and position of substituents on the benzenesulfonamide scaffold significantly influence binding affinity .

SupplierLocationProduct IdentifierPurity (if specified)
Amadis Chemical Company LimitedChinaNot specifiedNot specified
CarbosynthUnited KingdomNot specifiedNot specified
Clearsynth Labs LimitedIndiaNot specifiedNot specified
J & K SCIENTIFIC LTD.ChinaNot specifiedNot specified
Not specifiedNot specified10-F01416295.0%
Not specifiedNot specified3D-FA112083Min. 95%
Not specifiedNot specifiedIN-DA002BHANot specified

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